Dodecyl hydrogen maleate
Description
Contextual Significance of Alkyl Hydrogen Maleates in Organic Synthesis and Materials Science
Alkyl hydrogen maleates are a class of organic molecules that serve as versatile building blocks and functional additives. An alkyl group is formed when a hydrogen atom is removed from an alkane. libretexts.org In organic synthesis, their reactivity, stemming from the carbon-carbon double bond and the carboxylic acid group, allows for a variety of chemical transformations. They are precursors in the synthesis of more complex molecules and polymers. In materials science, the amphiphilic nature of alkyl hydrogen maleates makes them effective surfactants, emulsifiers, and adhesion promoters. Their ability to self-assemble and modify surfaces is crucial in the development of new materials with tailored properties. For instance, similar compounds have been explored for their potential in improving the mechanical properties of materials. chemicalbook.com
Evolution of Research Perspectives on Dodecyl Hydrogen Maleate (B1232345)
Initial research on dodecyl hydrogen maleate and related alkyl hydrogen maleates was often centered on their basic synthesis and characterization. Over time, the focus has shifted towards harnessing their specific properties for advanced applications. The presence of the long dodecyl chain in this compound, for example, has been a key area of investigation, particularly concerning its influence on solubility and interfacial behavior. vulcanchem.com Modern research is increasingly exploring its role in creating functional polymers, coatings, and as a component in complex formulations. Studies have also delved into its reactivity, noting that the mono-ester nature provides distinct chemical behavior compared to its diester counterparts. vulcanchem.com
Scope and Objectives of the Academic Research Outline for this compound
The primary objective of this article is to present a concise and scientifically accurate overview of this compound based on current research. The scope is strictly limited to the foundational aspects of the compound, including its chemical identity and properties. This outline will not extend to topics such as dosage, administration, or safety profiles. The aim is to provide a clear and focused resource for understanding the fundamental chemistry of this compound within the context of academic and industrial research.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | (2Z)-4-(dodecyloxy)-4-oxobut-2-enoic acid |
| CAS Number | 70879-36-6 vulcanchem.com |
| Molecular Formula | C16H28O4 vulcanchem.comnih.gov |
| Molecular Weight | 284.39 g/mol vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70879-36-6 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(Z)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12- |
InChI Key |
IIPCXIGUIPAGQB-SEYXRHQNSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Other CAS No. |
70879-36-6 2424-61-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for Dodecyl Hydrogen Maleate
Monoesterification of Maleic Anhydride (B1165640) with Dodecyl Alcohol
The primary route to synthesizing dodecyl hydrogen maleate (B1232345) is the monoesterification reaction between maleic anhydride and 1-dodecanol (B7769020) (dodecyl alcohol). This reaction is the first of a two-stage process that can ultimately lead to the formation of a diester, didodecyl maleate. researchgate.net The initial stage involves the opening of the anhydride ring by the alcohol, a process that is typically rapid and results in the formation of the monoester, dodecyl hydrogen maleate. researchgate.net
Investigation of Catalytic Systems and Their Mechanistic Influences
Heterogeneous acid catalysts are widely favored in industrial applications due to their significant advantages, which include ease of separation from the product mixture, reduced corrosion issues, and the potential for regeneration and reuse. researchgate.netresearcher.life For the esterification of maleic anhydride with long-chain alcohols like dodecyl alcohol, solid acid catalysts such as ion-exchange resins are particularly effective.
Research has demonstrated the efficacy of catalysts like Dowex and Amberlyst-15 in maleate synthesis. researchgate.netresearcher.life These catalysts function by providing acidic sites that protonate a carbonyl oxygen of the maleic anhydride, thereby activating it for nucleophilic attack by the hydroxyl group of the dodecyl alcohol. The use of a heterogeneous catalyst like an acid ion-exchange resin provides an effective system that allows for easy separation of the catalyst from the reaction products via simple filtration. researchgate.net
Table 1: Examples of Heterogeneous Catalysts in Maleate Esterification
| Catalyst | Type | Reactants Mentioned in Study | Reference |
|---|---|---|---|
| Dowex | Acid Ion-Exchange Resin | Maleic Anhydride with Octyl, Decyl, or Dodecyl Alcohol | researchgate.net |
| Amberlyst-15 | Bronsted Solid Acid | Maleic Anhydride with various alcohols | researcher.life |
| Phosphotungstic Acid | Heteropolyacid | Maleic Anhydride with Butan-1-ol | researcher.life |
The monoesterification of maleic anhydride can proceed without a catalyst, particularly at elevated temperatures. google.com This non-catalytic route is often sufficient for the initial, rapid ring-opening reaction to form the monoester. researchgate.netgoogle.com
For driving the reaction further or for processes where faster rates are desired, homogeneous acid catalysts are a common alternative. These catalysts, which exist in the same phase as the reactants, include strong mineral acids and organic acids. google.comzbaqchem.com Sulfuric acid and p-toluenesulfonic acid are frequently cited examples used in the esterification of maleic anhydride. researchgate.netzbaqchem.com The mechanism involves the protonation of the anhydride by the acid catalyst, which enhances its electrophilicity and facilitates the attack by the alcohol. A primary disadvantage of homogeneous catalysts is the difficulty in their separation from the final product, which can necessitate additional, costly purification steps. researchgate.netzbaqchem.com
Kinetic Modeling and Mechanistic Elucidation of Esterification Reactions
Understanding the kinetics of the esterification of maleic anhydride is essential for designing and optimizing industrial reactors. Kinetic studies involve determining the reaction order, deriving a rate law, and calculating key thermodynamic parameters. researchgate.net
Kinetic investigations into the esterification of maleic anhydride with various alcohols, including dodecyl alcohol, using a heterogeneous Dowex catalyst have been conducted. researchgate.net Although the esterification is a bimolecular reaction, studies have shown that under certain conditions, the kinetics can be simplified. For the reaction with n-octyl, decyl, or dodecyl alcohol over an acid ion-exchange resin, the process was found to follow first-order kinetics with respect to the acid (monoester) concentration. researchgate.net
In a related study on the esterification of maleic anhydride with n-octyl alcohol using a Dowex catalyst, the reaction was determined to be first order with respect to the acid and zero order with respect to the alcohol. researchgate.net This suggests that at a sufficient concentration, the alcohol does not influence the rate-determining step. The rate law for such a system can be expressed as:
Rate = k [Acid]
Where 'k' is the rate constant and '[Acid]' is the concentration of the maleic acid monoester. researchgate.net
Table 2: Summary of Kinetic Findings for Maleate Esterification
| Reactants | Catalyst | Observed Reaction Order | Reference |
|---|---|---|---|
| Maleic Anhydride + Octyl/Decyl/Dodecyl Alcohol | Dowex Resin | First order with respect to acid | researchgate.net |
| Maleic Anhydride + n-Octyl Alcohol | Dowex Resin | First order (acid), Zero order (alcohol) | researchgate.net |
| Maleic Anhydride + Butan-1-ol | Sulfuric Acid, etc. | Second order (acid), Second order (alcohol) | researcher.life |
The rate of the esterification reaction is dependent on temperature, a relationship typically described by the Arrhenius equation. researcher.life The activation energy (Ea) is a critical parameter derived from this relationship, representing the minimum energy required for the reaction to occur.
For the esterification of maleic anhydride to produce bis(2-(2-(tert-butoxy)propoxy)propyl) maleate using p-toluenesulfonic acid as a catalyst, the activation energy was determined to be 58.71 kJ/mol. researchgate.net While this value is for a different specific maleate, it provides an insight into the energy requirements for such reactions. The determination of thermodynamic characteristics like activation energy is crucial for predicting how temperature changes will affect the reaction rate and for ensuring safe and efficient reactor operation. dntb.gov.ua
Table 3: Activation Energy for Related Maleate Synthesis
| Reaction | Catalyst | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Esterification for Bis(2-(2-(tert-butoxy)propoxy)propyl) maleate | p-Toluene sulfonic acid | 58.71 kJ/mol | researchgate.net |
| Hydrogenation of Lauric Acid to Lauryl Alcohol | Ru-Sn/TiO2 | 77.2 kJ/mol | ncl.res.in |
Note: Data for directly related reactions are included for comparative insight.
Derivatization Strategies for Enhanced Functionality
The bifunctional nature of this compound, possessing both an ester and a carboxylic acid group, makes it a versatile platform for derivatization to create molecules with enhanced or new functionalities.
One significant strategy involves the derivatization of the carboxylic acid group. This can be achieved through reactions with amines to form maleic acid monoamides. Such modifications are used in the development of polymers for specific applications, such as hair-setting compositions. google.com For example, copolymers of maleic anhydride can be modified by reacting them with hydrophobic amines (like octadecylamine) or hydrophilic amines (like hydroxyalkylamines) to produce polymers with tailored properties, including improved flexibility and affinity for keratin (B1170402) fibers. google.com This indicates that the free carboxylic acid of this compound can be similarly converted to an amide to introduce new functional groups.
Another derivatization strategy utilizes the carboxylic acid group for diastereoisomeric salt formation. This has been employed for the resolution of racemic alcohols. researchgate.net In this method, a racemic alcohol is first reacted with maleic anhydride to form the corresponding monoester. The resulting chiral maleic acid monoester is then reacted with a chiral base, such as (+)-dehydroabietylamine, to form diastereomeric salts which can be separated. researchgate.net This highlights a use for this compound in chiral separations.
Furthermore, the entire this compound molecule can be seen as a building block for creating amphiphilic molecules with specific functionalities. A novel approach involves the reaction of caffeoyl malate (B86768) anhydride with fatty alcohols (like dodecanol) to generate antioxidant amphiphiles. nih.gov This ring-opening reaction yields caffeoyl maleic fatty alcohol monoesters. These derivatives have been shown to possess free radical and hydroxyl radical scavenging activity and can act as stabilizers in emulsions, inhibiting lipid oxidation. nih.gov This strategy of combining a bioactive moiety (like caffeic acid) with a lipophilic tail via a maleate linker demonstrates a powerful method for creating functional surfactants.
Table 3: Derivatization Strategies for Maleic Acid Monoesters
| Functional Group Targeted | Reagent(s) | Resulting Derivative | Enhanced Functionality/Application | Reference(s) |
| Carboxylic Acid | Amines (e.g., octadecylamine, hydroxyalkylamines) | Maleic Acid Monoamide | Used in the synthesis of functional polymers for applications like hair styling, providing flexibility and specific affinities. | google.com |
| Carboxylic Acid | Chiral Bases (e.g., (+)-dehydroabietylamine) | Diastereomeric Salts | Resolution of racemic alcohols through the separation of diastereomers. | researchgate.net |
| Entire Molecule (via reaction of a functionalized maleic anhydride with an alcohol) | Caffeoyl Malate Anhydride and Fatty Alcohols | Caffeoyl Maleic Fatty Alcohol Monoesters | Creation of amphiphilic antioxidants for use as emulsion stabilizers and inhibitors of lipid oxidation. | nih.gov |
| Ester Group | Nucleophiles (e.g., amines, thiols) | Substituted Derivatives | Can lead to a variety of functionalized derivatives with altered properties, although specific examples for this compound are less detailed in the provided context. |
Polymerization and Copolymerization Behavior of Dodecyl Hydrogen Maleate
Fundamental Principles of Dodecyl Hydrogen Maleate (B1232345) Polymerization
The polymerization of dodecyl hydrogen maleate is governed by the chemical nature of its maleate functional group. This section explores the intrinsic tendencies of this monomer in forming polymer chains.
Homopolymerization Pathways and Polymer Architecture
This compound, like most 1,2-disubstituted ethylenic monomers, exhibits a notable reluctance to undergo homopolymerization under conventional free-radical conditions. kpi.ua The steric hindrance imposed by the dodecyl ester and the carboxylic acid groups surrounding the double bond significantly impedes the approach of a propagating radical chain. Consequently, the formation of long-chain homopolymers of this compound is generally not favored. When polymerization does occur, it typically results in low molecular weight oligomers. The architecture of such products, if formed, would be linear, consisting of repeating this compound units. However, due to the monomer's inability to readily homopolymerize, its primary utility in polymer science is realized through copolymerization. kpi.ua
Role of Initiator Systems in Polymerization Control
The choice of initiator is critical in governing the polymerization process. For the polymerization involving maleate esters, free-radical initiators are commonly employed. researchgate.net These initiators decompose under thermal or redox conditions to generate free radicals, which then initiate the polymerization chain reaction. researchgate.netgoogle.com
Commonly used initiator systems include:
Azo Initiators: 2,2′-Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator in the free-radical copolymerization of maleates with vinyl monomers. mdpi.comsrce.hr
Peroxide Initiators: Organic and inorganic peroxides are also utilized. researchgate.net For instance, benzoyl peroxide can initiate the copolymerization of polypropylene (B1209903) glycol maleate. mdpi.com Ammonium (B1175870) persulfate (APS) is a water-soluble initiator often used in emulsion polymerization. researchgate.netbme.hu
Redox Initiator Systems: For polymerization at lower temperatures, redox systems are effective. A combination of an oxidizing agent like ammonium persulfate (APS) with a reducing agent such as sodium bisulfite or tetramethylethylenediamine (TEMED) can accelerate the rate of radical generation. bme.hu
The initiator system influences not only the rate of polymerization but also the final properties of the polymer. For example, the use of oil-soluble versus water-soluble initiators can affect the locus of initiation in emulsion polymerization systems, thereby impacting particle morphology and stability. researchgate.net However, some initiators are ineffective; carboxy-peroxides, for instance, have been shown to decompose without generating the free radicals necessary to initiate polymerization. researchgate.net
Free Radical Copolymerization with Vinyl Monomers
This compound readily participates in free radical copolymerization with a wide array of vinyl monomers, a process that circumvents its inherent resistance to homopolymerization. mdpi.comnih.gov This versatility allows for the synthesis of copolymers with tailored properties, incorporating the functionalities of both the maleate and the comonomer. nih.govgoogle.com
Reactivity Ratio Determination and Copolymer Composition Analysis
The composition of a copolymer is dictated by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios represent the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the comonomer (cross-propagation). researchgate.net
The reactivity ratios are crucial for predicting the copolymer composition for a given monomer feed ratio. researchgate.net For example, when the product of the reactivity ratios (r₁r₂) approaches zero, the monomers have a strong tendency to add to the polymer chain in an alternating fashion. researchgate.net The determination of these ratios is typically achieved by conducting a series of copolymerizations at low conversion with varying initial monomer feed compositions. The resulting copolymer compositions are then analyzed using techniques such as ¹H NMR spectroscopy or elemental analysis for carbon and hydrogen content. mdpi.comsrce.hrnih.gov
While specific reactivity ratios for this compound are not widely reported, data from analogous systems provide insight into its likely behavior. For instance, the copolymerization of dodecyl methacrylate (B99206) (DDMA) with styrene (B11656) (Sty) and 2-ethoxyethyl methacrylate (EOEMA) has been studied.
| Comonomer (M₂) | r₁ (DDMA) | r₂ (Comonomer) | r₁r₂ | Copolymerization Tendency | Reference |
|---|---|---|---|---|---|
| Styrene (Sty) | 0.42 | 0.52 | 0.218 | Tendency toward ideal random | srce.hr |
| 2-Ethoxyethyl methacrylate (EOEMA) | 0.82 | 1.26 | 1.033 | Ideal random | researchgate.net |
In another relevant system, the copolymerization of vinyl acetate (B1210297) (VAc) with dibutyl maleate (DBM) yielded reactivity ratios of r₁(VAc) = 0.1102 and r₂(DBM) = 0.0421, indicating a strong tendency for alternation. researchgate.net
Microstructure Analysis of this compound Copolymers
The microstructure of a copolymer, which includes the sequence distribution of monomer units along the polymer chain, is a critical determinant of its macroscopic properties. dtic.milresearchgate.net
This compound, being an electron-acceptor monomer due to its ester and carboxyl groups, exhibits a strong tendency to form alternating copolymers with electron-donor monomers. researchgate.netacs.org This behavior is a hallmark of maleate derivatives in copolymerization. The formation of a charge-transfer complex between the electron-rich and electron-poor monomers can lead to a highly regular, alternating structure. researchgate.net
This alternating tendency is particularly pronounced in copolymerizations with monomers such as styrene and vinyl ethers. researchgate.netresearchgate.net For example, amphiphilic alternating copolymers of sodium maleate and dodecyl vinyl ether have been synthesized and studied for their self-assembly properties in aqueous solutions. researchgate.net The reactivity ratios in such systems are typically both less than one, and often close to zero, which mathematically predicts the formation of an alternating sequence. acs.orgnih.gov
Advanced Spectroscopic and Analytical Characterization of Dodecyl Hydrogen Maleate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural verification of dodecyl hydrogen maleate (B1232345). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. bhu.ac.insigmaaldrich.compitt.edu
In a typical ¹H NMR spectrum of dodecyl hydrogen maleate, distinct signals corresponding to the protons of the dodecyl chain and the maleate moiety are expected. The olefinic protons of the maleate group are anticipated to appear as a singlet in the region of 6.2-6.4 ppm. bipm.org The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) would likely resonate around 4.1-4.3 ppm. The long alkyl chain would exhibit a complex series of signals, with the terminal methyl group (-CH₃) appearing upfield around 0.8-0.9 ppm, and the numerous methylene groups (-CH₂-) producing overlapping signals in the 1.2-1.6 ppm range. ethz.ch
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester and carboxylic acid groups are expected to have chemical shifts in the downfield region of 165-175 ppm. The olefinic carbons of the C=C double bond would appear around 130 ppm. The carbon of the -OCH₂- group is anticipated to be in the 60-70 ppm range, while the carbons of the dodecyl chain would resonate at various upfield positions between approximately 14 and 32 ppm. bhu.ac.inresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Maleate | Olefinic C-H | 6.2 - 6.4 | 128 - 132 |
| Ester | C=O | - | 165 - 170 |
| Carboxylic Acid | C=O | - | 170 - 175 |
| Carboxylic Acid | O-H | 10 - 13 (broad) | - |
| Ester Linkage | -OCH₂- | 4.1 - 4.3 | 65 - 70 |
| Dodecyl Chain | -(CH₂)₁₀- | 1.2 - 1.6 | 22 - 32 |
| Dodecyl Chain | Terminal -CH₃ | 0.8 - 0.9 | ~14 |
Quantitative NMR (qNMR) can be employed to determine the purity of this compound or to quantify it in a mixture. researchgate.netacs.org This is achieved by integrating the signals of the analyte against those of a certified internal standard of known concentration. researchgate.netbipm.org For instance, the well-defined singlet of the olefinic protons in this compound can be integrated and compared to the signal of an internal standard like maleic acid or dimethyl terephthalate (B1205515) to accurately determine its mass fraction in a sample. bipm.orgbipm.org The accuracy of qNMR is contingent on factors such as proper sample preparation, the choice of a suitable internal standard that does not have overlapping signals with the analyte, and ensuring complete spin-lattice relaxation (T₁) between pulses. bipm.org
While ¹H and ¹³C NMR are excellent for primary structure confirmation, advanced 2D NMR techniques are necessary to probe the finer details of stereochemistry and conformation. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in this regard. researchgate.netresearchgate.neted.ac.ukconicet.gov.ar
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the dodecyl chain, confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for linking different parts of the molecule. For example, a correlation between the -OCH₂- protons and the ester carbonyl carbon would definitively confirm the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximities between the dodecyl chain and the maleate backbone, providing insights into the molecule's preferred conformation in solution. google.com
Although this compound itself is achiral, these advanced techniques are crucial for studying its derivatives or its interactions with other chiral molecules, where understanding the three-dimensional structure is paramount.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and sensitive method for identifying the functional groups present in a sample. upi.eduthermofisher.com
The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands that correspond to its constituent functional groups. upi.edu
O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is typically involved in hydrogen bonding. nih.gov
C-H Stretches: Sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the dodecyl chain. mdpi.com
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch is typically found around 1740-1720 cm⁻¹. The carboxylic acid carbonyl stretch is usually observed at a slightly lower wavenumber, around 1710-1700 cm⁻¹, and is often broadened due to hydrogen bonding.
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the maleate ring is expected to appear in the region of 1650-1630 cm⁻¹. spectroscopyonline.com
C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid groups would result in strong bands in the 1300-1000 cm⁻¹ region.
C-H Bends: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ range. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 2955 - 2920 | Asymmetric C-H stretch | -CH₂-, -CH₃ |
| 2870 - 2850 | Symmetric C-H stretch | -CH₂-, -CH₃ |
| 1740 - 1720 | C=O stretch | Ester |
| 1710 - 1700 | C=O stretch | Carboxylic Acid |
| 1650 - 1630 | C=C stretch | Alkene |
| 1470 - 1370 | C-H bend | -CH₂-, -CH₃ |
| 1300 - 1150 | C-O stretch | Ester, Carboxylic Acid |
In situ FTIR spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, providing kinetic and mechanistic information without the need for sampling.
The synthesis of this compound, typically through the esterification of maleic anhydride (B1165640) with dodecanol (B89629), is an ideal candidate for in situ FTIR monitoring. The progress of the reaction could be followed by observing:
The decrease in the intensity of the anhydride C=O stretching bands (typically two bands around 1850 and 1780 cm⁻¹).
The simultaneous increase in the intensity of the ester and carboxylic acid C=O stretching bands around 1740-1700 cm⁻¹.
The decrease in the broad O-H band of the dodecanol reactant.
This real-time data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading.
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. When coupled with mass spectrometry (MS), these methods provide powerful tools for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. researchgate.netshimadzu.com Direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and potential for thermal degradation. However, a common approach involves derivatization or hydrolysis. For instance, the compound can be hydrolyzed to dodecanol and maleic acid. vulcanchem.com The resulting dodecanol is volatile and can be readily quantified by GC-MS. nih.govfrontiersin.org A method developed for the quantification of sodium dodecyl sulfate (B86663) (SDS) involves its conversion to 1-dodecanol (B7769020), which is then analyzed by GC-MS, demonstrating the feasibility of this approach for dodecyl-containing compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable for the direct analysis of less volatile and more polar compounds like this compound. science.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice, where the dodecyl chain provides strong retention on a C8 or C18 stationary phase. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. researchgate.net
Coupling the LC to a mass spectrometer with an electrospray ionization (ESI) source would allow for the detection and identification of this compound. In negative ion mode, ESI-MS would likely detect the deprotonated molecule [M-H]⁻. The high resolution of modern mass spectrometers can provide an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, yielding structural information that confirms the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for each compound, allowing for its identification.
For this compound, GC-MS can be employed to:
Determine Purity: By quantifying the area of the this compound peak relative to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Identify Volatile Impurities: The analysis can detect and identify residual starting materials, such as maleic anhydride and dodecanol, as well as any by-products formed during synthesis.
Monitor Reaction Completion: GC-MS can be used to monitor the progress of the esterification reaction between maleic anhydride and dodecanol, ensuring the reaction has gone to completion.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for non-volatile impurities and in the characterization of its derivatives. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Key applications of HPLC in the analysis of this compound include:
Purity Assessment: HPLC can provide high-resolution separation of this compound from its isomers and other non-volatile impurities that may not be amenable to GC analysis.
Analysis of Derivatives: When this compound is incorporated into copolymers, HPLC can be used to analyze the reaction mixture and characterize the resulting polymer. For instance, in copolymerization with styrene (B11656), the incorporation of this compound can be monitored.
Quantification: With the use of appropriate standards, HPLC can accurately quantify the amount of this compound in a sample.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV (at a wavelength where the maleate group absorbs) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers containing this compound, DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). In a comparative study, the total phase change enthalpy (ΔHtpce) and entropy (ΔStpce) on melting for a series of n-alkyl maleate monoesters, including this compound, were found to have a linear dependence on the number of carbons in the alkyl chain. lookchem.com
Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and degradation profile of polymers. TGA studies have indicated that maleate oligomers are less thermally stable when compared to their corresponding succinate (B1194679) and itaconate derivatives. lookchem.com The analysis provides the onset temperature of degradation and the temperature at which maximum weight loss occurs, offering insights into the material's thermal endurance.
Table 2: Comparative Thermal Properties of Alkyl Ester Oligomers
| Derivative | Thermal Stability |
| Maleate | Less Stable |
| Succinate | More Stable |
| Itaconate | More Stable |
Elemental Analysis for Empirical Formula Determination and Copolymer Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₆H₂₈O₄), elemental analysis can be used to verify its empirical formula by precisely measuring the percentage of carbon, hydrogen, and oxygen.
When this compound is used as a comonomer in polymerization, elemental analysis is a valuable tool for determining the composition of the resulting copolymer. For example, in a copolymer of this compound and styrene, the ratio of the two monomers in the polymer backbone can be calculated from the elemental composition of the copolymer. Research has shown that the incorporation of this compound in copolymerization with styrene is relatively low and decreases as the acid groups are neutralized. researchgate.net
Computational Chemistry and Theoretical Modeling of Dodecyl Hydrogen Maleate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure of dodecyl hydrogen maleate (B1232345), which governs its chemical behavior. These calculations can predict molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the determination of optimized molecular geometries, energies, and various reactivity descriptors. For dodecyl hydrogen maleate, DFT calculations can predict the most stable three-dimensional arrangement of its atoms, including the conformation of the dodecyl chain and the geometry of the maleate headgroup.
The method involves solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. acs.org From this, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be derived. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researcher.lifegujr.com.pk
In related systems like other fatty alkyl succinates and maleates, DFT calculations have been used to explore electronic structure and stability. gujr.com.pknih.gov For instance, studies on sodium dodecyl sulphate (SDS), which also contains a dodecyl chain, have used DFT to calculate parameters like ionization potential, electron affinity, and dipole moment to understand its interaction with metal surfaces. researcher.life A high dipole moment, for example, can suggest a stronger adsorption capability. researcher.life Similar calculations for this compound would be crucial in predicting its behavior in various applications.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Structurally Related Surfactants
| Parameter | Sodium Dodecyl Sulphate (SDS) researcher.life | Significance |
| Total Energy | -1.09 eV | Indicates the stability of the molecular system. |
| HOMO Energy | - | Relates to the electron-donating ability. |
| LUMO Energy | - | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment (μ) | 11.9 D | Describes the polarity of the molecule and can influence adsorption. |
Note: This table presents data for a structurally related compound to illustrate the types of parameters obtained from DFT calculations.
Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. gujr.com.pk These calculated frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O and C-O bonds in the maleate group or the C-H bonds in the dodecyl chain. Comparing the predicted IR spectrum with an experimental one helps in confirming the molecular structure. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comscience.gov These calculations provide theoretical chemical shifts for each nucleus in the molecule, which are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the this compound structure. science.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). science.govscience.gov It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results can predict the wavelength of maximum absorption (λmax), which is useful for understanding the electronic properties of the conjugated system in the maleate moiety.
Recent advancements have also explored the use of machine learning models trained on large datasets of molecular structures and their corresponding experimental spectra to predict IR and other spectra with high accuracy, offering a potentially faster alternative to traditional DFT calculations. arxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. sciforum.net For this compound, MD simulations are particularly useful for exploring its conformational flexibility and how it interacts with other molecules, such as water, other surfactants, or substrates.
These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the positions and velocities of the particles over time. mdpi.com This allows for the analysis of dynamic processes, such as micelle formation or adsorption onto a surface.
Studies on related surfactants like dodecyl-β-maltoside and sodium dodecyl sulfate (B86663) (SDS) have used MD simulations to investigate properties like micelle size, shape, internal structure, and hydration. science.govresearchgate.net For this compound, MD simulations could reveal how the long dodecyl chains aggregate in an aqueous environment and how the polar maleate headgroups arrange themselves at the interface with water. This is critical for understanding its behavior as a surfactant. The simulations can also shed light on the role of the maleate group in forming hydrogen bonds and other non-covalent interactions, which are key to its association processes in solution. sciforum.net
Thermodynamic and Kinetic Modeling of this compound Reactions
Thermodynamic and kinetic modeling can be used to understand and predict the behavior of chemical reactions involving this compound, such as its synthesis via esterification or its degradation via hydrolysis.
The esterification of maleic anhydride (B1165640) or maleic acid with dodecanol (B89629) is the primary route to synthesize this compound. Kinetic studies on similar esterification reactions have often found the reactions to follow first or second-order kinetics. bohrium.comcore.ac.uk Thermodynamic and kinetic parameters, such as activation energy (Ea), enthalpy (ΔH°), and entropy (ΔS°), can be determined experimentally and used to build predictive models. nih.gov For example, a lower activation energy would imply a faster reaction rate at a given temperature.
Table 2: Kinetic Parameters for Esterification Reactions of Maleic Anhydride/Acid with Various Alcohols
| Reactants | Catalyst | Activation Energy (Ea) | Kinetic Model | Reference |
| Maleic Anhydride + Glycerol | Self-catalyzed | 29.5 kJ/mol | First-order | bohrium.com |
| Maleic Anhydride + Diglycerol | Self-catalyzed | 85.5 kJ/mol | First-order | bohrium.com |
| Maleic Acid + Ethanol | Cation-exchange resin | 14.2 kcal/mol (~59.4 kJ/mol) | Pseudo-homogeneous | researchgate.net |
| Maleic Anhydride + Castor Oil | Self-catalyzed | - | First-order | core.ac.uk |
This table showcases kinetic data for related esterification reactions to provide context for the potential reaction modeling of this compound synthesis.
Conversely, the hydrolysis of the ester bond in this compound is a key degradation pathway. Thermodynamic and kinetic studies of the hydrolysis of related esters can provide insight into the stability of this compound under various conditions (e.g., pH, temperature). nih.govcopernicus.org Modeling these reactions is crucial for predicting the shelf-life and environmental fate of products containing this compound. Computational models can also be employed to investigate reaction mechanisms, for example, to determine whether a reaction is under thermodynamic or kinetic control, which influences the final product distribution. sciforum.net
Structure Property Relationships of Dodecyl Hydrogen Maleate in Advanced Materials Science
Elucidation of Structure-Activity Relationships in Permeation Enhancement
The efficacy of dodecyl hydrogen maleate (B1232345) and its derivatives as permeation enhancers—agents that increase the permeability of a substance through a barrier like skin—is highly dependent on its specific molecular structure. sci-hub.st These enhancers often work by disrupting the lipid structure of the barrier layer. rjpdft.com Key structural features such as geometric isomerism and the nature of the alkyl chain are critical in determining this activity.
The geometry of the double bond in the dicarboxylic acid portion of the molecule plays a significant role in its ability to enhance permeation. Research into dicarboxylic acid esters has shown that the cis isomer is a more potent enhancer than its corresponding trans isomer. lookchem.com Specifically, monododecyl maleate (cis derivative) was found to be a markedly more effective permeation enhancer than monododecyl fumarate (B1241708) (trans derivative). lookchem.com This difference in efficacy is attributed to the distinct three-dimensional shapes of the isomers, which affects how they interact with and disrupt the ordered lipid bilayers of membranes like the stratum corneum.
Table 1: Comparison of Permeation Enhancement by Geometric Isomers
| Compound | Isomer Configuration | Relative Permeation Enhancement Efficacy | Source |
|---|---|---|---|
| Monododecyl Maleate | cis | More Potent | lookchem.com |
| Monododecyl Fumarate | trans | Less Potent | lookchem.com |
The dodecyl (C12) alkyl chain is a critical component of the molecule's amphiphilic character, driving its activity at interfaces. The length and structure of this hydrophobic tail influence how the molecule orients itself at an oil-water or air-water interface, which is fundamental to its function as a permeation enhancer and surfactant. uomustansiriyah.edu.iqmdpi.com
Studies on related surfactants have established clear trends:
Alkyl Chain Length: An increase in the length of the alkyl chain generally leads to a decrease in the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). researchgate.net This indicates greater surface activity and efficiency in reducing surface tension for molecules with longer chains. researchgate.net For instance, research on a series of comb-type polymers showed that increasing the alkyl chain length enhanced their effects on rheological properties. researchgate.net
Interfacial Packing: The alkyl chain length has a noticeable influence on the microstructures and packing of molecules at interfaces and in thin films. science.gov The way these chains organize affects the fluidity and permeability of the interfacial layer they form. The ability of surfactant molecules to reduce interfacial tension is due to their adsorption at the interface, where their hydrophobic tails orient away from the aqueous phase, disrupting the cohesive forces of the water. uomustansiriyah.edu.iqvdoc.pub
Correlation of Molecular Structure with Bulk Material Properties
Beyond its role at interfaces, dodecyl hydrogen maleate and its derivatives can be incorporated into bulk materials, such as polymer composites and fluids, to modify their macroscopic properties.
This compound is utilized as an additive to improve the mechanical properties of polymer-based materials. lookchem.com When added to natural rubber formulations, it enhances the strength, elasticity, and durability of the vulcanized product. lookchem.com The long alkyl chain is a key structural feature responsible for this improvement. In a related compound, dilauryl maleate, the two long lauryl (dodecyl) chains contribute to improved ductility in polystyrene blends. The final mechanical properties of a composite material are dependent on the interaction between the polymer matrix and the filler or additive. nih.gov The incorporation of such additives can be tuned to achieve an optimal combination of mechanical strength and stiffness. nih.gov
Table 2: Effect of this compound on Mechanical Properties of Natural Rubber
| Property | Effect of this compound Addition | Source |
|---|---|---|
| Strength | Enhanced | lookchem.com |
| Elasticity | Enhanced | lookchem.com |
| Durability | Enhanced | lookchem.com |
Copolymers incorporating this compound can act as effective rheology modifiers, which are additives used to control the flow properties of a liquid. justia.comgoogle.com For example, copolymers of dodecyl maleate and vinyl acetate (B1210297) have been synthesized and evaluated as pour point depressants and flow improvers for waxy crude oil. scispace.com These additives work by interacting with the wax crystals that form at low temperatures, preventing them from agglomerating and impeding flow. scispace.com The effectiveness of these copolymers depends on factors like the monomer feed ratio and the length of the alkyl ester chains. scispace.com Research on stearyl maleate-vinyl acetate copolymers showed they were highly efficient as pour point depressants, while octadecyl maleate-vinyl acetate copolymers were effective as flow improvers. scispace.com This demonstrates how the specific structure of the maleate-containing copolymer dictates its function as a rheological modifier.
Surface and Interfacial Phenomena Driven by this compound Derivatives
The amphiphilic structure of this compound derivatives, possessing a polar carboxylic acid head group and a nonpolar dodecyl tail, causes them to spontaneously adsorb at interfaces between immiscible phases, such as air-water or oil-water. uomustansiriyah.edu.iq This behavior is the basis for their function as surfactants. The reduction in surface or interfacial tension occurs because the surfactant molecules displace water molecules at the surface, and the forces between the surfactant's nonpolar tail and the non-aqueous phase (like air) are less than the strong cohesive forces between water molecules. uomustansiriyah.edu.iqvdoc.pubpharmaguideline.com
Research on sodium lauryl maleate, the salt of this compound, has quantified its surface activity, demonstrating its ability to lower surface tension and form micelles at a specific critical micelle concentration (CMC). researchgate.net The packing characteristics of related molecules at the air-water interface have been studied, showing the formation of organized films. The structure of the surfactant dictates its packing and the resulting properties of the interface. nih.gov This ability to modify surfaces and interfaces makes these derivatives valuable in formulations for detergents, emulsions, and foams. researchgate.net
Surfactant and Emulsifying Properties of Monoester Derivatives
This compound, a monoester derivative of maleic acid, possesses a unique molecular structure that imparts both hydrophilic and hydrophobic characteristics. vulcanchem.com This amphiphilic nature, stemming from the presence of a polar carboxylic acid group and a nonpolar long dodecyl (C12) alkyl chain, is the basis for its utility as a surfactant and emulsifying agent in various advanced material science applications. vulcanchem.com
The surfactant properties of this compound and related compounds are critical in processes like emulsion polymerization, where they stabilize monomer droplets, and in the formulation of personal care products. google.comlookchem.com The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface tension tends to remain relatively constant. wikipedia.org
Research into the interfacial properties of sodium lauryl maleate (C12ME), a salt of this compound, has provided valuable insights. These studies have highlighted its low critical micelle concentration and high adsorption efficiency, which are advantageous for creating stable formulations. lookchem.com The ability to form larger micelles is particularly important in skincare applications, as it can prevent the surfactant from penetrating the skin barrier. lookchem.com
Furthermore, this compound and its derivatives have demonstrated good foaming and emulsifying capabilities. lookchem.com In one study, an asymmetric sodium benzenesulfonate (B1194179) Gemini surfactant, synthesized using dodecanol (B89629) maleic acid monoester, exhibited excellent emulsifying ability for rapeseed oil. lookchem.com This highlights the potential of this compound derivatives in creating stable emulsions, which are crucial in industries ranging from cosmetics to materials manufacturing. lookchem.com
The table below presents research findings on the surfactant properties of this compound and related compounds, providing a comparative look at their performance.
Advanced Applications of Dodecyl Hydrogen Maleate in Chemical Engineering and Materials Science
Role as Monomers and Building Blocks for Specialty Polymers
The presence of a polymerizable double bond and a carboxylic acid group allows dodecyl hydrogen maleate (B1232345) to be incorporated into a wide variety of polymer structures. It can act as a reactive monomer in polymerization processes, contributing unique properties to the final polymer. google.comresearchgate.net
Dodecyl hydrogen maleate is a key ingredient in the synthesis of specialty polymeric additives designed to modify and enhance the properties of various materials. These additives are crucial in numerous industrial applications, from petroleum to rubber manufacturing.
One significant application is in the formulation of pour point depressants and flow improvers for waxy crude oil. researchgate.net Copolymers synthesized from vinyl acetate (B1210297) and maleic anhydride (B1165640) esters, including dodecyl maleate, have been shown to be effective in this regard. researchgate.netscispace.com These polymeric additives interact with wax crystals that form in crude oil at low temperatures, preventing their agglomeration and thereby improving the oil's flow characteristics. researchgate.net Research has demonstrated that the length of the alkyl chain in the maleate ester, such as the dodecyl group, plays a critical role in the additive's performance. researchgate.net For instance, dodecyl maleate-vinyl acetate (VADM) copolymers are specifically prepared and used as additives for crude oil. scispace.com
In the rubber industry, this compound is utilized as an additive to improve the mechanical properties of vulcanizates of natural rubber. lookchem.com Its incorporation into rubber formulations can lead to enhanced strength and durability in the final product. lookchem.com
The functionality of these polymeric additives is derived from the copolymerization of this compound with other monomers. A common method involves the copolymerization of vinyl acetate (VA) and maleic anhydride (MA), followed by esterification with dodecyl alcohol. researchgate.net The resulting copolymers are characterized to confirm their structure and molecular weight distribution.
Table 1: Research Findings on Dodecyl Maleate-Vinyl Acetate Copolymers as Crude Oil Additives
| Copolymer System | Monomer Feed Ratio (VA:MA) | Alkyl Ester Group | Application | Key Finding |
|---|---|---|---|---|
| VADM | Varied | Dodecyl | Pour Point Depressant / Flow Improver | The alkyl chain length is a key factor in performance. researchgate.net |
| VASM | 1:2 | Stearyl | Pour Point Depressant | Shows the best efficiency as a pour point depressant even at low concentrations. researchgate.net |
The reactivity of the double bond in this compound makes it a suitable monomer for creating copolymers used in radiation-curable systems, particularly UV-curable resins and coatings. paint.org These coatings offer environmental benefits due to the absence of volatile organic compounds (VOCs). paint.org
This compound can be used as a polymerizable acid monomer in emulsion polymerization to create latex polymers for coatings and adhesives. google.com The inclusion of such functional monomers can improve adhesion to various substrates through mechanisms like hydrogen bonding. polysciences.com In these formulations, the maleate moiety provides a site for cross-linking during the UV curing process, which polymerizes and cross-links the resins, monomers, and oligomers to form a durable, resistant coating. google.com.na
Maleate monoesters are also being explored for developing advanced "smart" coatings, such as catalyst-free, self-healing UV-curable systems. mdpi.com While specific research may focus on other maleate monoesters, the underlying chemistry involves a maleate monoester transesterification reaction that allows the material to be repaired upon treatment, a principle applicable to systems incorporating this compound. mdpi.com
Maleate/vinyl ether-based binder systems are another area where maleate derivatives are crucial for UV-powder coatings. paint.org These systems are designed to flow at relatively low temperatures (e.g., 120°C) before being cured by UV radiation, making them suitable for heat-sensitive substrates. paint.org The formulation typically consists of a maleate resin, a vinyl ether crosslinker, a photoinitiator, and other additives. paint.org
Table 2: Components of a Typical UV-Curable Maleate-Based Coating Formulation
| Component | Function | Example |
|---|---|---|
| Maleate Resin/Oligomer | Polymer backbone, provides cross-linking sites. | Polyester or urethane (B1682113) containing maleate groups. |
| Reactive Diluent/Monomer | Adjusts viscosity and participates in polymerization. | This compound, trimethylol propane (B168953) triacrylate (TMPTA). google.comresearchgate.net |
| Crosslinker | Reacts with the maleate group to form the network. | Vinyl ether resins. paint.org |
| Photoinitiator | Initiates polymerization upon exposure to UV light. | Acylphosphine oxides, benzophenones. |
Chemical Process Engineering Involving this compound
The utility of this compound in materials science is underpinned by efficient chemical engineering processes for its synthesis and subsequent conversion into other valuable products.
The industrial production of this compound typically involves the esterification reaction between maleic anhydride and dodecyl alcohol (dodecanol). researchgate.net This reaction is a straightforward and well-understood process in chemical manufacturing.
The synthesis process generally proceeds as follows:
Reaction : Maleic anhydride is reacted with dodecyl alcohol. The reaction opens the anhydride ring to form the monoester, this compound. This is often carried out by heating the reactants together. google.com
Catalysis : To increase the reaction rate and yield for producing diesters, catalysts such as p-toluenesulfonic acid or dodecylbenzene (B1670861) sulfonic acid are often employed. google.com For the monoester, the reaction can often proceed without a catalyst, simply by heating.
Purification : After the reaction, the product may be washed with water to remove any unreacted maleic acid or anhydride. scispace.com Further purification steps can be employed depending on the required purity for the end application.
Optimization of this process on an industrial scale focuses on maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include reaction temperature, reaction time, the molar ratio of reactants, and the choice and concentration of the catalyst. For instance, in the related production of dioctyl maleate, the process involves heating the reactants, applying a vacuum to remove water formed during the reaction, and neutralizing the catalyst afterward. google.com
The carbon-carbon double bond in the maleate moiety of this compound and its diester derivatives is susceptible to catalytic hydrogenation. This reaction converts the unsaturated maleate into a saturated succinate (B1194679), opening pathways to a range of downstream products with different chemical properties. google.com For example, the hydrogenation of dialkyl maleates yields the corresponding dialkyl succinates. google.com
While much of the detailed research has focused on the hydrogenation of smaller dialkyl maleates like dimethyl maleate (DMM), the fundamental principles are applicable to larger derivatives. mdpi.com The hydrogenation of DMM is a significant industrial process for producing high-value chemical intermediates such as γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). mdpi.com
The choice of catalyst is critical for achieving high conversion and selectivity.
Copper-based catalysts : Copper/silica (Cu/SiO₂) catalysts, often modified with basic promoters like lanthanum (La), are effective for the hydrogenation of DMM. mdpi.com The promoters can enhance catalyst activity and influence the selectivity towards specific products by modifying the catalyst's basicity. mdpi.com
Noble metal catalysts : Catalysts based on ruthenium (Ru), platinum (Pt), and palladium (Pd) are also highly active for ester hydrogenation. mdpi.comdur.ac.uk For example, a ruthenium-triphos complex has been shown to be an effective homogeneous catalyst for the hydrogenation of dimethyl maleate. dur.ac.uk
The hydrogenation reaction is typically carried out in a fixed-bed reactor under hydrogen pressure. mdpi.com The reaction conditions (temperature, pressure, hydrogen flow rate) are optimized to control the product distribution. For instance, in DMM hydrogenation, different conditions and catalyst formulations can favor the production of THF over BDO or GBL. mdpi.com The hydrogenation of dodecyl maleate derivatives would similarly yield dodecyl succinate derivatives, which can be used as plasticizers or specialty chemical intermediates.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-butanediol (BDO) |
| Dodecyl alcohol |
| This compound |
| Dodecyl succinate |
| Dodecylbenzene sulfonic acid |
| γ-butyrolactone (GBL) |
| Lanthanum |
| Maleic anhydride |
| p-toluenesulfonic acid |
| Palladium |
| Platinum |
| Ruthenium |
| Tetrahydrofuran (THF) |
| Trimethylol propane triacrylate (TMPTA) |
Future Directions and Emerging Research Avenues for Dodecyl Hydrogen Maleate
Integration with Sustainable Chemistry Principles and Green Synthesis
The drive towards environmentally benign chemical processes has positioned dodecyl hydrogen maleate (B1232345) as a key player in sustainable chemistry. iipseries.orgresearchgate.net The principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources, are increasingly being applied to the synthesis and application of this compound. iipseries.orgchemijournal.com
Researchers are actively exploring greener synthetic routes for dodecyl hydrogen maleate, moving away from traditional methods that may involve hazardous solvents and produce significant waste. iipseries.org The focus is on utilizing catalytic reactions, which are more efficient and generate fewer byproducts. iipseries.orgcatalysis.blog For instance, the use of solid acid catalysts or enzyme-catalyzed reactions presents a promising alternative to conventional methods.
The inherent properties of this compound, such as its surfactant capabilities, also contribute to its role in green chemistry. Surfactants are crucial in various industrial processes, and the development of biodegradable and less toxic surfactants like this compound is a significant step towards sustainability. acs.org
Table 1: Green Chemistry Principles and their Application to this compound
| Green Chemistry Principle | Application in this compound Research |
| Waste Prevention | Developing synthetic routes with higher atom economy to minimize byproduct formation. |
| Safer Solvents and Auxiliaries | Utilizing water or ionic liquids as reaction media instead of volatile organic compounds. chemijournal.com |
| Design for Energy Efficiency | Employing catalytic processes that operate under milder conditions, reducing energy consumption. iipseries.org |
| Use of Renewable Feedstocks | Investigating the synthesis of this compound from bio-based sources. mdpi.com |
| Designing for Degradation | Studying the biodegradability of this compound to ensure it does not persist in the environment. |
Exploration of Novel Polymer Architectures and Self-Assembled Systems
The unique molecular structure of this compound, featuring both a hydrophilic head and a hydrophobic tail, makes it an ideal building block for creating complex polymer architectures and self-assembled systems. nottingham.ac.uk These structures have potential applications in drug delivery, materials science, and nanotechnology.
Researchers are investigating the use of this compound in the synthesis of novel polymers with controlled architectures, such as block copolymers and hyperbranched polymers. nottingham.ac.uk These polymers can exhibit unique properties and functionalities, depending on their structure. For example, amphiphilic block copolymers containing this compound can self-assemble in solution to form micelles or vesicles, which can encapsulate and deliver drugs or other active molecules. acs.org
The self-assembly of this compound and its derivatives is another active area of research. nih.govresearchgate.net By controlling factors such as concentration, temperature, and the presence of other molecules, it is possible to induce the formation of various nanostructures, including micelles, bilayers, and lamellar structures. nih.govresearchgate.net These self-assembled systems can be used to create functional materials with tailored properties. For instance, self-assembled monolayers of this compound on solid surfaces can modify their surface properties, making them more or less wettable. researchgate.net
Table 2: Examples of Novel Polymer Architectures and Self-Assembled Systems from this compound
| System | Description | Potential Applications |
| Amphiphilic Block Copolymers | Polymers containing both hydrophilic and hydrophobic blocks, with this compound as one of the components. nottingham.ac.uk | Drug delivery, nanotechnology, and surface modification. encyclopedia.pub |
| Hyperbranched Polymers | Highly branched polymers with a three-dimensional globular structure. nottingham.ac.uk | Coatings, additives, and rheology modifiers. |
| Micelles | Spherical aggregates formed by the self-assembly of surfactant molecules in solution. | Solubilization of poorly soluble drugs, and catalysis. |
| Vesicles | Hollow spherical structures with a bilayer membrane. | Encapsulation and controlled release of active ingredients. |
| Self-Assembled Monolayers | Ordered molecular assemblies formed on a solid substrate. researchgate.net | Surface modification, sensors, and electronic devices. |
Advanced Computational Approaches for Predictive Design and Materials Discovery
Advanced computational methods are playing an increasingly important role in the study of this compound, enabling researchers to predict its properties and design new materials with desired functionalities. ijsrst.com These approaches, which include molecular modeling and machine learning, can accelerate the discovery and development of new applications for this versatile compound.
Molecular modeling techniques, such as quantum mechanics and molecular dynamics simulations, can provide detailed insights into the behavior of this compound at the atomic and molecular level. nih.gov These simulations can be used to predict properties such as its conformation, interactions with other molecules, and self-assembly behavior. plos.org This information is invaluable for understanding the structure-property relationships of this compound and for designing new molecules with enhanced performance.
Machine learning algorithms are also being used to develop predictive models for the properties and activities of this compound and related compounds. ucl.ac.uk By training these models on large datasets of experimental data, it is possible to predict the properties of new, untested molecules with a high degree of accuracy. ucl.ac.uk This can significantly reduce the time and cost of experimental screening and accelerate the discovery of new materials with desired characteristics.
Table 3: Computational Approaches in this compound Research
| Computational Method | Application |
| Quantum Mechanics | Calculation of electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Molecular Dynamics | Simulation of the dynamic behavior of this compound in different environments. |
| Machine Learning | Development of predictive models for properties such as solubility, toxicity, and surfactant efficiency. ucl.ac.uk |
| In Silico Screening | Virtual screening of large libraries of molecules to identify candidates with desired properties. acs.org |
Interdisciplinary Collaborations and Bio-Inspired Applications
The future of this compound research lies in interdisciplinary collaborations that bridge the gap between chemistry, biology, materials science, and engineering. By combining expertise from different fields, researchers can unlock the full potential of this compound and develop innovative solutions to pressing societal challenges.
One particularly promising area of interdisciplinary research is the development of bio-inspired applications for this compound. nih.gov Nature provides a rich source of inspiration for the design of new materials and systems with advanced functionalities. For example, the self-assembly of lipids in biological membranes can serve as a model for the design of synthetic vesicles for drug delivery. nih.gov
The biocompatibility and biodegradability of certain this compound derivatives make them attractive candidates for use in biomedical applications. encyclopedia.pub Researchers are exploring their use in areas such as tissue engineering, where they can be used to create scaffolds that support cell growth and tissue regeneration. nih.gov They are also being investigated as components of drug delivery systems, where they can help to improve the solubility and bioavailability of poorly water-soluble drugs. encyclopedia.pub
Table 4: Bio-Inspired Applications of this compound
| Bio-Inspired Concept | Application |
| Self-Assembly | Creation of micelles and vesicles for drug delivery and encapsulation. researchgate.net |
| Biocompatibility | Development of biocompatible materials for tissue engineering and medical implants. nih.gov |
| Biodegradability | Design of environmentally friendly surfactants and other materials that break down into harmless substances. researchgate.net |
| Surface Activity | Use as emulsifiers and stabilizers in food and cosmetic formulations. |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling Dodecyl hydrogen maleate in laboratory settings?
- Methodological Answer :
- Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use, and follow proper glove removal techniques to avoid contamination .
- Wear NIOSH-approved chemical safety goggles or full-face shields to prevent eye exposure, especially during splash-prone procedures .
- Ensure local exhaust ventilation and maintain eyewash stations and safety showers in accessible locations .
- Dispose of contaminated personal protective equipment (PPE) following institutional hazardous waste guidelines .
Q. How can researchers determine the basic physical and chemical properties of this compound?
- Methodological Answer :
- Melting Point : Analyze via differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas .
- Solubility : Perform gravimetric solubility tests in polar (e.g., ethanol, water) and nonpolar solvents (e.g., hexane) at controlled temperatures (20–100°C) .
- Structural Confirmation : Use Fourier-transform infrared (FTIR) spectroscopy to identify carboxylate and ester functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What purification methods are recommended for synthesizing this compound?
- Methodological Answer :
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 4°C for crystal formation .
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) for separation, monitored by thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can the crystalline structure and hydrogen bonding patterns of this compound be characterized?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol, and analyze unit cell parameters and intermolecular interactions (e.g., O–H···O hydrogen bonds) .
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding energies (ΔG) and interaction sites with biomolecules, validated against experimental chromatographic data .
Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Comparative Spectroscopy : Compare NMR or HPLC profiles across studies to identify impurities or degradation products .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess significance of observed discrepancies .
Q. How can chiral separation mechanisms of this compound derivatives be investigated?
- Methodological Answer :
- Chiral Chromatography : Use vancomycin-based chiral columns with mobile phases like triethylammonium acetate (TEAA)/tetrahydrofuran (95:5, pH 3.0) at 15°C .
- Binding Energy Calculations : Simulate enantiomer interactions with stationary phases using molecular dynamics to correlate elution order with ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
